THK5351 - 1707147-26-9

THK5351

Catalog Number: EVT-255717
CAS Number: 1707147-26-9
Molecular Formula: C18H18FN3O2
Molecular Weight: 327.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
THK5351 can be radiolabeled and used as a radiotracer for in vivo imaging of tau pathology in the brain.
Source and Classification

THK5351 is classified as a tau positron emission tomography radioligand. It is synthesized from arylquinoline derivatives, optimized for high binding affinity to tau protein fibrils. The compound is primarily sourced from automated radiosynthesis processes that enhance its production efficiency and purity, making it suitable for clinical research applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of THK5351 involves several key steps:

  1. Precursor Preparation: The compound is synthesized from its tosylate precursor, which undergoes nucleophilic radiofluorination.
  2. Automated Radiosynthesis: Utilizing systems like the ELIXYS multireactor synthesizer, the process is streamlined to enhance yield and reduce impurities. The reaction typically occurs at 110°C for approximately 10 minutes .
  3. Purification: High-performance liquid chromatography (HPLC) is employed to purify the product, ensuring a radiochemical purity greater than 95% .
  4. Formulation: The final product is formulated with stabilizers to ensure its suitability for human use.
Molecular Structure Analysis

Structure and Data

THK5351 has a complex molecular structure characterized by an arylquinoline backbone. Its chemical formula is C₁₈H₁₈F₁N₃O₂, and it has a molecular weight of approximately 323.35 g/mol. The structure features:

  • A quinoline ring system
  • A pyridine moiety
  • A fluorinated group that enhances its imaging capabilities

This structural configuration allows THK5351 to exhibit high specificity for tau fibrils in neurodegenerative tissues .

Chemical Reactions Analysis

Reactions and Technical Details

THK5351 undergoes specific chemical reactions during its synthesis:

  1. Nucleophilic Substitution: The introduction of fluorine occurs via nucleophilic substitution at the tosylate precursor under high-temperature conditions.
  2. Quenching and Purification: Following the reaction, quenching agents are used to halt the reaction, followed by purification through solid-phase extraction techniques.

These reactions are critical for achieving the desired radiochemical properties necessary for effective imaging in clinical settings .

Mechanism of Action

Process and Data

The mechanism of action of THK5351 involves its selective binding to tau protein aggregates in the brain. Upon administration, the radioligand crosses the blood-brain barrier and binds preferentially to neurofibrillary tangles associated with tauopathies. This binding can be visualized using positron emission tomography imaging techniques.

Quantitative analyses have demonstrated that THK5351 binding correlates with the severity of tau pathology in patients with Alzheimer's disease and other related disorders, making it a valuable tool for both diagnosis and monitoring disease progression .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

THK5351 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a clear solution when formulated.
  • Solubility: Soluble in organic solvents like dimethylsulfoxide but requires careful formulation for intravenous administration.
  • Stability: Demonstrates high stability under physiological conditions, with minimal defluorination observed during studies.

These properties are essential for ensuring that THK5351 remains effective during imaging procedures and retains its binding affinity over time .

Applications

Scientific Uses

THK5351 has significant applications in neuroscience research, particularly in the study of neurodegenerative diseases:

  • Diagnostic Imaging: Used as a radiotracer in positron emission tomography scans to visualize tau pathology in living subjects.
  • Disease Monitoring: Assists in tracking disease progression in patients with Alzheimer's disease or progressive supranuclear palsy.
  • Therapeutic Efficacy Evaluation: Aids researchers in evaluating the effectiveness of new treatments aimed at reducing tau accumulation in affected patients.

The ability to visualize tau deposits non-invasively positions THK5351 as a critical tool in both clinical diagnostics and research settings focused on neurodegeneration .

Development and Optimization of THK5351 as a Tau-Specific PET Tracer

Rationale for Molecular Design in the Context of Tauopathies

THK5351 emerged from systematic optimization of arylquinoline derivatives to address the urgent need for non-invasive detection of neurofibrillary tau pathology in Alzheimer’s disease (AD) and related tauopathies. Early tau tracers faced limitations including low selectivity for tau over amyloid-β (Aβ), slow dissociation from white matter, and high non-specific binding. THK5351 was engineered to overcome these issues by enhancing three key properties:

  • High Affinity for Tau Aggregates: THK5351 binds to tau fibrils in Alzheimer’s hippocampal homogenates with a dissociation constant (Kd) of 2.9 nM and a maximum binding capacity (Bmax) of 368.3 pmol/g tissue, outperforming predecessors like THK5117 in both affinity and specificity [2] [3].
  • Selectivity Over Aβ: Autoradiography on human AD brain sections confirmed THK5351’s selective binding to neurofibrillary tangles (NFTs), with minimal interaction with Aβ plaques [2] [9].
  • Reduced White-Matter Retention: Structural modifications, including fluorination at the C2 position and stereochemical refinement (S-configuration), accelerated dissociation from non-target sites like white matter, improving signal-to-background ratios [3] [10].

However, clinical validation revealed an unexpected off-target interaction: THK5351 binds strongly to monoamine oxidase-B (MAO-B), an enzyme enriched in reactive astrocytes. This complicates its interpretation as a pure tau tracer, particularly in non-AD tauopathies like progressive supranuclear palsy (PSP), where neuroinflammation coexists with tau deposition [6] [9].

Table 1: Binding Properties of THK5351 vs. Key Tau Tracers

TracerTau Kd (nM)MAO-B AffinityWhite Matter Retention
THK5117~5.0ModerateHigh
THK53512.9HighLow
PBB3~4.7LowModerate
AV1451~14.6Low (binds MAO-A)Moderate

Data compiled from [2] [4] [10]

Radiochemical Synthesis and Radiolabeling Methodologies

THK5351 radiolabeling leverages fluorine-18 (¹⁸F) for positron emission tomography (PET) imaging. The synthesis involves a nucleophilic aromatic substitution reaction optimized for high radiochemical yield and purity:

  • Precursor Preparation: The tosylate precursor is reacted with [¹⁸F]fluoride in the presence of K₂CO₃ and Kryptofix 222. This generates [¹⁸F]THK5351 with a radiochemical yield of 25–35% (non-decay corrected) and radiochemical purity >99% [3] [8].
  • Chiral Integrity: The synthetic route preserves the critical (S)-configuration at the chiral center, confirmed by chiral HPLC (>98% enantiomeric excess). This stereoselectivity is essential for optimal tau binding [3] [10].
  • Alternative Isotopes: Carbon-11 ([¹¹C]) variants have been synthesized via methylation of the desmethyl precursor using [¹¹C]CH₃I. Though useful for same-day multi-tracer studies, [¹¹C]THK5351 has limited clinical adoption due to fluorine-18’s favorable half-life (110 min vs. 20 min for carbon-11) [8].

Table 2: Radiolabeling Parameters for [¹⁸F]THK5351

ParameterValue
PrecursorTosylate derivative
Reaction SolventAcetonitrile/DMSO
Temperature110–120°C
Radiochemical Yield25–35% (non-decay corrected)
Molar Activity>100 GBq/μmol
Enantiomeric Purity>98% ee

Data from [3] [8] [10]

Preclinical Validation in Animal Models of Tau Pathology

Preclinical studies established THK5351’s efficacy through in vitro and ex vivo models of tauopathy:

  • Selectivity for Tau Pathology: Autoradiography on postmortem AD brain sections demonstrated that [³H]THK5351 co-localized with phosphorylated tau (AT8 antibody) in NFT-rich regions like the hippocampus and entorhinal cortex. Binding was displaceable by unlabeled THK5351, confirming specificity [3] [9].
  • Correlation with Tau Burden: In human brain homogenates, THK5351 binding levels directly correlated with tau concentration measured by ELISA (r = 0.89, p < 0.001) but not with Aβ levels [2] [9].
  • Off-Target Binding to MAO-B: In PSP brain sections, [¹⁸F]THK5351 binding was fully inhibited by the MAO-B inhibitor lazabemide. This confirmed MAO-B as a major off-target site, especially in regions with astrogliosis [9].

Animal pharmacokinetics in mice showed rapid brain uptake (peak at 5 min post-injection) and fast clearance from non-target regions. No radiolabeled metabolites were detected in the brain, supporting tracer stability [3] [6].

Pharmacokinetic and Pharmacodynamic Profiling

THK5351 exhibits favorable kinetic properties in humans, enabling high-contrast imaging of tau pathology:

  • Brain Kinetics: In AD patients, [¹⁸F]THK5351 enters the brain rapidly (peak SUV at 5–10 min), with subsequent washout from tau-negative regions. Retention remains elevated in NFT-rich areas (e.g., temporal cortex) for up to 90 min, allowing a 40–60 min imaging window [2] [7].
  • Quantification Metrics: Standardized uptake value ratios (SUVRs) referenced to the cerebellum effectively quantify tau burden. SUVRs in AD patients are 1.5–2.5-fold higher in Braak stage V–VI regions (e.g., temporal cortex) compared to controls [7].
  • Correlation with Disease Markers: In the AD continuum (cognitively normal to AD dementia), regional [¹⁸F]THK5351 retention correlates with:
  • Amyloid burden (r = 0.72, p < 0.001) [7]
  • Hippocampal atrophy (r = −0.68, p < 0.001) [7]
  • Cognitive decline (MMSE score; r = −0.63, p < 0.001) [4] [7]

Table 3: [¹⁸F]THK5351 SUVR Across the AD Continuum

Patient GroupEntorhinal CortexTemporal CortexPosterior Cingulate
Amyloid-Negative CN1.10 ± 0.151.05 ± 0.121.08 ± 0.14
Amyloid-Positive CN1.25 ± 0.181.20 ± 0.161.22 ± 0.17
aMCI1.65 ± 0.211.52 ± 0.191.60 ± 0.20
AD Dementia2.20 ± 0.302.05 ± 0.252.10 ± 0.28

SUVR = standardized uptake value ratio (cerebellar reference); Data from [7]

Despite its strengths, THK5351’s binding to MAO-B complicates interpretation in disorders with prominent neuroinflammation (e.g., PSP). Second-generation tracers like [¹⁸F]SMBT-1 and PPQ derivatives were designed to suppress MAO-B binding while preserving tau affinity [6] [10].

Properties

CAS Number

1707147-26-9

Product Name

THK5351

IUPAC Name

(2S)-1-fluoro-3-[2-[6-(methylamino)pyridin-3-yl]quinolin-6-yl]oxypropan-2-ol

Molecular Formula

C18H18FN3O2

Molecular Weight

327.4 g/mol

InChI

InChI=1S/C18H18FN3O2/c1-20-18-7-3-13(10-21-18)17-5-2-12-8-15(4-6-16(12)22-17)24-11-14(23)9-19/h2-8,10,14,23H,9,11H2,1H3,(H,20,21)/t14-/m1/s1

InChI Key

DLVXFZWSPCOWSN-CQSZACIVSA-N

SMILES

CNC1=NC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)OCC(CF)O

Canonical SMILES

CNC1=NC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)OCC(CF)O

Isomeric SMILES

CNC1=NC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)OC[C@@H](CF)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.